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(Ethylphosphonoyl)ethane

Cat. No.: B1279195
CAS No.: 7215-33-0
M. Wt: 105.10 g/mol
InChI Key: YVXVNGVYXSQARS-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compounds in Chemical Sciences

Organophosphorus compounds are a diverse class of organic molecules containing a phosphorus atom. ontosight.ai Their versatility is demonstrated by their wide range of applications, including in agriculture as pesticides and herbicides, in medicine for the synthesis of pharmaceuticals, and in industry as flame retardants and additives for plastics. ontosight.ainih.gov These compounds typically feature a phosphorus atom bonded to one or more organic groups, such as alkyl or aryl moieties, and can also be bonded to elements like oxygen or sulfur. ontosight.ai The specific properties and reactivity of an organophosphorus compound are largely determined by the nature of these attached groups. ontosight.ai

Significance of Phosphine (B1218219) Oxides in Contemporary Chemistry

Phosphine oxides are a subclass of organophosphorus compounds characterized by a phosphoryl group (P=O). wikipedia.org The phosphorus-oxygen bond in these molecules is short and highly polar. wikipedia.org This feature makes them valuable as ligands in coordination chemistry and homogeneous catalysis. wikipedia.orgfiveable.me By coordinating to metal centers, phosphine oxides can influence the electronic and steric environment of the metal, thereby modulating the reactivity and selectivity of catalytic transformations. fiveable.me Secondary phosphine oxides, such as diphenylphosphine (B32561) oxide, are particularly noted for their use in formulating catalysts for cross-coupling reactions. wikipedia.org Furthermore, the ability of phosphine oxides to form strong hydrogen bonds has led to their increasing use in medicinal chemistry to stabilize molecular conformations and improve the pharmacokinetic properties of drug candidates. enamine.net

Diethylphosphine (B1582533) Oxide as a Key Research Compound

Diethylphosphine oxide (DEPO) is a secondary phosphine oxide that has garnered attention for its utility in a variety of chemical transformations. acs.org It is recognized for its role as a reagent in radical reactions, offering a less toxic alternative to traditional reagents like tributyltin hydride. acs.orgacs.org For instance, DEPO has been successfully employed in the synthesis of indolones in water, a process that proceeds at a lower temperature and with higher yields compared to older methods. acs.orgacs.orgnih.gov Its favorable solubility profile in both water and many organic solvents enhances its practicality in a range of reaction conditions. acs.org

Historical Context of Diethylphosphine Oxide Research

The study of organophosphorus compounds dates back to the 19th century, with the first synthesis of an organophosphorus compound that acts as a cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), occurring in 1854. mdpi.com However, the toxic properties of TEPP were not discovered until the 1930s and 1940s. mdpi.com Research into phosphine oxides, and specifically DEPO, has been driven by the need for new reagents and ligands in organic synthesis and materials science. Early research into the synthesis of dialkylphosphine oxides, including DEPO, laid the groundwork for its current applications. For example, a common preparative method involves the reaction of diethyl phosphite (B83602) with a Grignard reagent like ethylmagnesium bromide. acs.orgrsc.org More recent research has focused on leveraging DEPO's unique reactivity, such as its application in radical cyclizations to form complex organic molecules. acs.org

Interactive Data Table: Properties of Diethylphosphine Oxide

PropertyValueReference
Molecular Formula C4H11OP medchemexpress.comchemdad.comscbt.com
Molecular Weight 106.10 g/mol medchemexpress.comchemdad.comscbt.com
Appearance Colorless liquid or white solid
Boiling Point 202-204 °C
Density 0.95-0.97 g/mL
Solubility Soluble in organic solvents, insoluble in water
CAS Number 7215-33-0 scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10OP+ B1279195 (Ethylphosphonoyl)ethane CAS No. 7215-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OP/c1-3-6(5)4-2/h3-4H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVNGVYXSQARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457147
Record name DIETHYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7215-33-0
Record name DIETHYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylphosphonoyl)ethane
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Synthetic Methodologies and Advanced Preparations of Diethylphosphine Oxide

Established Synthetic Routes

Traditional methods for the synthesis of diethylphosphine (B1582533) oxide have been well-documented and are widely utilized in laboratory and industrial settings. These routes offer reliable, albeit sometimes limited, means of production.

Hydrolysis of Chlorodiethylphosphine (B1584981)

One of the most direct methods for preparing diethylphosphine oxide is the hydrolysis of chlorodiethylphosphine. This reaction involves the nucleophilic attack of water on the phosphorus atom of chlorodiethylphosphine, leading to the displacement of the chloride ion and the formation of diethylphosphine oxide. The process is typically straightforward but requires careful handling of the pyrophoric and moisture-sensitive chlorodiethylphosphine starting material. The reaction proceeds as follows:

(C₂H₅)₂PCl + H₂O → (C₂H₅)₂P(O)H + HCl

This method is appreciated for its atom economy and the direct conversion to the desired product. However, the hazardous nature of the starting material necessitates stringent safety precautions.

Grignard Reagent-Mediated Synthesis from Diethyl Phosphite (B83602)

A versatile and widely employed method for the synthesis of secondary phosphine (B1218219) oxides, including diethylphosphine oxide, involves the reaction of diethyl phosphite with a Grignard reagent. wikipedia.orggoogle.com This reaction proceeds through the initial deprotonation of diethyl phosphite by the Grignard reagent, followed by the displacement of the ethoxy groups. wikipedia.org The use of an ethyl Grignard reagent, such as ethylmagnesium bromide, allows for the introduction of the ethyl groups onto the phosphorus center.

The idealized reaction can be represented in two main stages:

Deprotonation: (C₂H₅O)₂P(O)H + C₂H₅MgBr → (C₂H₅O)₂P(O)MgBr + C₂H₆

Alkylation: (C₂H₅O)₂P(O)MgBr + 2 C₂H₅MgBr → (C₂H₅)₂P(O)MgBr + 2 MgBr(OC₂H₅)

Subsequent hydrolysis of the resulting magnesium salt yields diethylphosphine oxide. Studies have reported yields of 74–89% for similar reactions involving the synthesis of phosphine oxides from diethyl phosphonate (B1237965) and Grignard reagents. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at reflux temperatures, followed by quenching with an aqueous solution.

Alternative Alkylation Reactions of Diethyl Phosphite

Beyond Grignard reagents, other alkylation strategies utilizing diethyl phosphite as a starting material have been explored. smolecule.com The Michaelis–Becker reaction, for instance, involves the deprotonation of diethyl phosphite with a strong base, such as potassium tert-butoxide, to form a phosphonate anion. wikipedia.org This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., ethyl bromide) to form a new P-C bond. wikipedia.org

(C₂H₅O)₂P(O)H + KOtBu → (C₂H₅O)₂P(O)K + HOtBu (C₂H₅O)₂P(O)K + C₂H₅Br → (C₂H₅O)₂P(O)C₂H₅ + KBr

While this method is effective for forming phosphonates, the synthesis of secondary phosphine oxides like diethylphosphine oxide requires further reaction steps to replace the remaining ethoxy group. Palladium-catalyzed cross-coupling reactions, reminiscent of the Buchwald-Hartwig amination, can also be employed for the P-alkylation of diethyl phosphite. wikipedia.org

Hydrolysis of Phosphinites

The hydrolysis of phosphinites, which are esters of phosphinous acid, presents another pathway to diethylphosphine oxide. Phosphinites have the general formula R₂POR'. In this method, an ethyl phosphinite, such as ethyl diethylphosphinite ((C₂H₅)₂POC₂H₅), is treated with water. The hydrolysis cleaves the P-O-R' bond, leading to the formation of diethylphosphine oxide.

(C₂H₅)₂POC₂H₅ + H₂O → (C₂H₅)₂P(O)H + C₂H₅OH

This route is contingent on the availability and stability of the corresponding phosphinite precursor.

Novel and Optimized Synthetic Approaches

Recent research has focused on developing more efficient, environmentally friendly, and high-yielding methods for the synthesis of diethylphosphine oxide. A significant area of advancement has been the use of aqueous media for these reactions.

High-Yielding Preparations in Aqueous Media

Traditionally, organophosphorus synthesis has been conducted in anhydrous organic solvents due to the reactivity of many reagents with water. However, the development of water-tolerant catalysts and reagents has enabled the synthesis of compounds like diethylphosphine oxide in aqueous environments. These methods are often considered "greener" as they reduce the reliance on volatile and often toxic organic solvents.

One notable example involves the use of diethylphosphine oxide itself as a reagent in radical reactions in water to prepare indolones in excellent yields at 80°C. nih.govacs.org While this showcases the compound's utility in aqueous systems, the principles can be applied to its synthesis as well. For instance, radical additions to alkenes in aqueous media, mediated by water-soluble initiators, have been developed. researchgate.net These approaches can offer high yields and simplified purification procedures. researchgate.netcapes.gov.br

Research has demonstrated that reactions involving phosphorus-centered radicals can be effectively carried out in water, sometimes yielding better results than in traditional organic solvents. researchgate.net The use of water-soluble radical initiators, such as V-501, facilitates these transformations. nih.govacs.org

Metal-Free Synthetic Protocols

Metal-free approaches for the synthesis and modification of diethylphosphine oxide and related compounds are gaining traction due to their potential for reduced cost, lower toxicity, and simplified purification procedures. uw.edu.pl These methods often provide an alternative to traditional transition-metal-catalyzed reactions. uw.edu.pl

One notable metal-free method involves the reduction of phosphine oxides to phosphines using inexpensive and readily available silanes, such as polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.orgmdpi.com This approach is particularly attractive for its high chemoselectivity, tolerating a variety of functional groups like ketones, aldehydes, esters, and nitriles. organic-chemistry.org The reaction is typically catalyzed by a specific phosphoric acid ester, with diphenyl phosphoric acid being an effective catalyst. organic-chemistry.org The efficiency of the reduction can be further enhanced by using electron-withdrawing substituents on the phosphoric acid catalyst. organic-chemistry.org While these reductions are generally applied to a broad range of phosphine oxides, the principles are applicable to the chemistry of diethylphosphine oxide.

Another significant metal-free strategy is the P-arylation of secondary phosphines using diaryliodonium salts, followed by in-situ oxidation to the corresponding phosphine oxides. uw.edu.pl This method avoids the use of transition metals, which can be problematic for certain applications due to potential contamination of the final product. uw.edu.pl

Phenolic tertiary phosphine oxides have also been explored as metal-free catalysts for the activation of C–O bonds in aliphatic alcohols. mdpi.com Although this application focuses on the catalytic activity of phosphine oxides rather than their synthesis, the preparation of these catalysts often involves metal-free steps. For instance, the addition of secondary phosphine oxides to ortho-quinone methides represents a potential metal-free route to functionalized phosphine oxides. mdpi.com

The development of these metal-free protocols is a significant step towards more sustainable and economical chemical processes involving organophosphorus compounds like diethylphosphine oxide.

Radical-Based Synthetic Strategies

Radical-based reactions offer a powerful and alternative approach for the synthesis and functionalization of organophosphorus compounds, including derivatives of diethylphosphine oxide. These methods often proceed under mild conditions and can provide access to complex molecules that are challenging to synthesize via traditional ionic pathways.

Diethylphosphine oxide (DEPO) itself has been utilized as an effective reagent in radical cyclization reactions. For instance, it has been successfully employed in the synthesis of indolines from iodoarenes in water. ijrpc.com The reaction proceeds through the formation of an aryl radical, followed by hydrogen atom abstraction and subsequent cyclization. ijrpc.com DEPO was found to be highly effective for this transformation at 80°C, demonstrating its utility as a radical mediator. ijrpc.com Similarly, a phosphorus-centered radical derived from DEPO has been used in the synthesis of the alkaloid horsfiline. ijrpc.com

The generation of radicals for these synthetic purposes often involves the use of radical initiators. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN) and water-soluble initiators like V-501, are commonly used to initiate the radical chain process. ijrpc.commdpi.com For example, in the synthesis of an indole (B1671886) derivative, diethylphosphine oxide was used as the reducing agent in the presence of V-501 as the radical initiator in an aqueous environment. mdpi.com

The use of water as a solvent in these radical reactions is a significant advancement from both an environmental and economic perspective. ijrpc.comconicet.gov.ar It highlights the versatility of radical chemistry and reagents like diethylphosphine oxide in developing greener synthetic methodologies. ijrpc.commdpi.com

Synthesis of Heteroleptic Alkylphosphine Oxides from Secondary Phosphine Oxides

A significant advancement in the synthesis of heteroleptic alkylphosphine oxides (R₂R¹P=O, where R ≠ R¹) involves the deprotonation of secondary phosphine oxides (SPOs), such as diethylphosphine oxide, followed by reaction with an alkyl halide. acs.orgacs.org This methodology provides a direct and efficient route to unsymmetrical phosphine oxides, which are important building blocks in various fields of chemistry. acs.org

The key to this synthetic strategy is the selective generation of the phosphinite anion ([R₂P–O]⁻) from the corresponding SPO. acs.org It has been found that sodium bis(trimethylsilyl)amide (NaHMDS) is a particularly effective base for this deprotonation, cleanly forming the phosphinite anion which is stable in solution. acs.org Other strong organometallic bases often fail to achieve this selective deprotonation. acs.orgresearchgate.net The resulting phosphinite anion exhibits high selectivity for nucleophilic P–C bond formation when reacted with alkyl halides, as opposed to O–C bond formation. acs.org

These reactions are typically fast at room temperature, high-yielding, and produce products of high purity after a simple aqueous workup. acs.orgacs.org The reaction follows an SN2 mechanism, and elimination products are generally not observed. acs.org This method has been successfully applied to a wide range of SPOs and alkyl halides, demonstrating its broad applicability. acs.org

For instance, the reaction of the phosphinite anion generated from diethylphosphine oxide with iodoethane (B44018) yields triethylphosphine (B1216732) oxide in a clean and quantitative manner. acs.org This approach has also been extended to the synthesis of new bis(phosphine oxide)alkanes and unsymmetrical α,ω-bis(phosphine oxide)alkanes. acs.org

The table below summarizes the synthesis of various heteroleptic phosphine oxides from secondary phosphine oxides using this methodology.

Secondary Phosphine OxideBaseAlkyl HalideProductPurity
Diethylphosphine oxideNaHMDSIodoethaneTriethylphosphine oxide>95%
Di-tert-butylphosphine oxideNaHMDSMethyl iodideMethyl-di-tert-butylphosphine oxide>95%
Dicyclohexylphosphine oxideNaHMDSEthyl bromideEthyl-dicyclohexylphosphine oxide>95%

This table is a representative example based on the described methodology.

This synthetic route represents a significant improvement in the preparation of heteroleptic alkylphosphine oxides, offering a more straightforward and efficient alternative to previous methods.

Electrochemical Synthesis Approaches

Electrochemical methods are emerging as a green and efficient alternative for the synthesis of organophosphorus compounds, including derivatives of diethylphosphine oxide. beilstein-journals.orgd-nb.info These techniques utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents, external oxidants, and transition metal catalysts. beilstein-journals.orgnih.gov

Recent advances have demonstrated the electrochemical synthesis of various phosphine oxides through C-P bond formation. nih.gov For example, the electrochemical reaction of amide derivatives of glycine (B1666218) with diarylphosphine oxides has been reported to produce 1-aminoalkylphosphine oxides in an undivided cell using a carbon anode and a nickel cathode. beilstein-journals.orgnih.gov This method proceeds without the need for a transition metal catalyst or external oxidant. beilstein-journals.orgnih.gov

Another example is the manganese-catalyzed electrochemical reaction of 2-isocyanobiaryls with diphenylphosphine (B32561) oxides to synthesize phenanthridine-based diarylphosphine oxides. beilstein-journals.orgnih.gov Mechanistic studies suggest that this reaction proceeds via a radical pathway. nih.gov

The choice of electrode material is crucial in electrochemical synthesis. beilstein-journals.org Carbon-based electrodes, such as graphite (B72142) and glassy carbon, are commonly used as anodes, while platinum and nickel are often employed as cathodes. beilstein-journals.orgnih.gov The reaction conditions, such as the solvent, electrolyte, and current or voltage, can be precisely controlled to optimize the reaction selectivity and yield. beilstein-journals.org

The development of electrochemical methods for the synthesis of phosphine oxides is a rapidly growing area of research. These approaches offer several advantages over traditional synthetic methods, including milder reaction conditions, higher energy efficiency, and a better environmental profile. beilstein-journals.orgd-nb.info As the field continues to evolve, it is expected that electrochemical techniques will play an increasingly important role in the synthesis of a wide range of organophosphorus compounds.

Synthesis of Diethylphosphine Oxide Derivatives

N-Hydroxycarbonylmethyl-aminomethyl-diethylphosphine Oxide Synthesis

The synthesis of N-hydroxycarbonylmethyl-aminomethyl-diethylphosphine oxide and related compounds has been reported, highlighting the functionalization of the diethylphosphine oxide scaffold to introduce amino acid-like moieties. tandfonline.com These compounds are of interest due to their structural similarity to biologically relevant molecules.

The general synthetic approach involves the reaction of a dialkylphosphine oxide, such as diethylphosphine oxide, with formaldehyde (B43269) and an amino acid or its ester. This type of reaction, a variation of the Mannich reaction, leads to the formation of an aminomethylphosphine oxide derivative.

A specific example is the synthesis of N-hydroxycarbonylmethyl-aminomethyl-diethylphosphine oxide. tandfonline.com The synthesis, along with the preparation of related N-(1-hydroxycarbonylethyl)-aminomethyl-dimethyl (or diethyl)phosphine oxides and their esters, has been described in the literature. tandfonline.com The physical and spectroscopic properties of these compounds have also been characterized. tandfonline.com

The table below provides an overview of the types of compounds synthesized in this class.

Compound ClassGeneral Structure
N-hydroxycarbonylmethyl-aminomethyl-dialkylphosphine oxides(R)₂P(O)CH₂NHCH₂COOH
N-(1-hydroxycarbonylethyl)-aminomethyl-dialkylphosphine oxides(R)₂P(O)CH₂NHCH(CH₃)COOH
Esters of the above compounds(R)₂P(O)CH₂NHCH₂COOR' or (R)₂P(O)CH₂NHCH(CH₃)COOR'

In this table, R represents an alkyl group (e.g., ethyl) and R' represents an alkyl group for the ester.

These synthetic methods provide a route to functionalized diethylphosphine oxide derivatives with potential applications in various areas of chemistry and materials science.

Bis(diethylphosphine oxide) Derivatives Synthesis

The synthesis of bis(diethylphosphine oxide) derivatives, which contain two diethylphosphine oxide units within the same molecule, has been achieved through various synthetic strategies. These compounds are of interest as ligands for metal complexes and as precursors to bidentate phosphine ligands. umn.edu

A common approach to synthesizing unsymmetrical bis(phosphine) oxides involves a two-step process starting from a secondary phosphine oxide. umn.edu In the first step, a haloalkylphosphine oxide intermediate is prepared. For example, the reaction of a phosphinite anion with a dihaloalkane can yield a (haloalkyl)dialkylphosphine oxide. umn.edu

In the second step, this intermediate is reacted with a different phosphinite anion to form the unsymmetrical bis(phosphine oxide). umn.edu For instance, (3-chloropropyl)dimethylphosphine oxide can be reacted with the sodium phosphinite generated from diethylphosphine oxide to produce (Me)₂P(O)CH₂CH₂CH₂P(O)(Et)₂. umn.edu

The reaction conditions for these syntheses are typically mild, and the use of air-stable phosphine oxide intermediates makes this a practical approach. umn.edu The resulting bis(phosphine oxides) can be subsequently reduced to their corresponding bis(phosphines). umn.edu

The table below showcases some of the unsymmetrical bis(phosphine) oxides that have been synthesized using this methodology.

Bis(phosphine oxide) DerivativeStructure
(Me)₂P(O)CH₂CH₂CH₂P(O)(Et)₂
(Me)₂P(O)CH₂CH₂CH₂P(O)(iPr)₂
(Me)₂P(O)CH₂CH₂CH₂P(O)(Cy)₂
(Me)₂P(O)CH₂CH₂CH₂P(O)(Ph)₂

This table provides examples of synthesized unsymmetrical bis(phosphine) oxides.

This synthetic route provides a versatile and efficient method for the preparation of a range of bis(diethylphosphine oxide) derivatives and their analogues, opening up possibilities for their application in catalysis and coordination chemistry.

Phosphoryl-containing Ligand Synthesis

Diethylphosphine oxide (DEPO) serves as a crucial building block in the synthesis of various phosphoryl-containing ligands. These ligands are instrumental in coordination chemistry, with applications in catalysis and materials science. The reactivity of the P-H bond in DEPO allows for its addition to unsaturated compounds, forming new carbon-phosphorus bonds and introducing the phosphoryl group.

One notable application is the synthesis of (2-(diethylphosphoryl)ethyl)phosphonic acid (DEPA). rsc.org This process involves the reaction of diethylphosphine oxide with dimethyl vinylphosphonate. rsc.org The resulting product, dimethyl (2-(diethylphosphoryl)ethyl)phosphonate, is then hydrolyzed to yield DEPA. rsc.org This ligand has been utilized in the functionalization of metal-organic frameworks (MOFs), such as MOF-808 and NU-1000, to enhance their capacity for capturing substances like uranium from acidic media. rsc.org

Another synthetic route utilizing diethylphosphine oxide is the preparation of unsymmetrical bis(phosphine) oxides. umn.edu This method involves the deprotonation of a secondary phosphine oxide, such as diethylphosphine oxide, to form a nucleophilic phosphinite anion. umn.edu This anion can then react with a suitable alkyl halide, like (3-chloropropyl)dialkylphosphine oxides, to generate unsymmetrical bis(phosphine) oxides. umn.edu These compounds are valuable precursors to unsymmetrical bidentate phosphine ligands, which are synthesized from air-stable starting materials and intermediates. umn.edu

The following table summarizes the synthesis of a phosphoryl-containing ligand using diethylphosphine oxide:

Reactant 1Reactant 2ProductApplication of Product
Diethylphosphine oxideDimethyl vinylphosphonate(2-(diethylphosphoryl)ethyl)phosphonic acid (DEPA)Functionalization of MOFs for uranium capture rsc.org
Diethylphosphine oxide(3-chloropropyl)dialkylphosphine oxidesUnsymmetrical bis(phosphine) oxidesPrecursors to unsymmetrical bidentate phosphine ligands umn.edu

P-Stereogenic Phosphine Oxide Synthesis

The synthesis of P-stereogenic, or chiral, phosphine oxides is a significant area of research due to their application as ligands in asymmetric catalysis. nih.govnih.gov Diethylphosphine oxide itself is not chiral; however, it serves as a foundational reagent in methodologies that lead to the formation of chiral phosphorus centers.

One approach involves the stereospecific transformation of a resolved P-stereogenic secondary phosphine oxide. nih.gov For instance, an enantiomerically pure secondary phosphine oxide can undergo reactions such as the Michaelis–Becker, Hirao, or Pudovik reactions to yield various P-stereogenic tertiary phosphine oxides with retention of configuration at the phosphorus atom. nih.gov While diethylphosphine oxide is not the direct precursor in this specific example, the underlying principles of manipulating secondary phosphine oxides are relevant.

More directly, visible-light-induced methods have been developed for the synthesis of P-chiral heteroaryl phosphine oxides. nih.gov These reactions can proceed under mild, air conditions, sometimes even without a transition metal or photoredox catalyst. nih.gov Although many examples start with precursors like (R)-tert-butyl(phenyl)phosphine oxide, the fundamental C-P bond-forming reactions can be extended to other secondary phosphine oxides. nih.gov

The development of methods for the enantioseparation of racemic secondary phosphine oxides is also crucial. nih.gov Classical resolution using chiral resolving agents, such as TADDOL derivatives, has proven effective for a range of aryl- and alkyl-substituted secondary phosphine oxides. nih.gov This allows for the preparation of enantiopure >P(O)H compounds which can then be used in further stereospecific syntheses. nih.gov

The table below outlines a reaction for creating P-stereogenic phosphine oxides:

Starting MaterialReaction TypeProduct TypeKey Feature
Enantiopure secondary phosphine oxideMichaelis–Becker, Hirao, PudovikP-stereogenic tertiary phosphine oxidesStereospecific transformation nih.gov
(R)-tert-butyl(phenyl)phosphine oxide and heteroaryl chloridesVisible-light-induced C-P couplingP-chiral heteroaryl phosphine oxidesHighly enantioretentive nih.gov
Racemic secondary phosphine oxidesClassical resolution with TADDOL derivativesEnantiopure secondary phosphine oxidesEnantioseparation nih.gov

Challenges and Future Directions in Diethylphosphine Oxide Synthesis

Scalability for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of diethylphosphine oxide and its derivatives presents several challenges. While specific large-scale synthesis details for diethylphosphine oxide are not extensively published in the provided context, general principles of process development and scale-up for related phosphorus compounds offer insight. A key consideration for industrial applications is the cost and availability of starting materials. acs.org

One report mentions the preparation of diethylphosphine oxide by the addition of ethylmagnesium bromide to diethyl phosphite, noting it as an excellent reagent for certain cyclization reactions. acs.org For large-scale synthesis, the handling of pyrophoric Grignard reagents and the management of reaction exotherms would be critical safety and engineering challenges. The purification of the final product and the treatment of waste streams are also significant factors in industrial processes. smolecule.com

Furthermore, the development of robust and scalable synthetic routes is essential for the industrial viability of products derived from diethylphosphine oxide, such as specialized ligands or pharmaceutical intermediates. core.ac.uk For example, the synthesis of a potent motilin receptor agonist involved a deoxygenation step on a 15 kg scale using sodium hypophosphite (NaH₂PO₂), a related phosphorus compound, highlighting the feasibility of large-scale phosphorus-based radical reactions. rsc.org The scalability of resolution methods for chiral phosphine oxides has also been demonstrated, which is important for their practical application. nih.gov

Challenges in scaling up related chemical processes often include:

Safety: Handling of hazardous reagents like diazonium intermediates or pyrophoric materials. energy.gov

Efficiency: The need to minimize the use of excess reagents and toxic solvents. energy.gov

Purification: Developing efficient methods to isolate the product and remove impurities. smolecule.com

Waste Management: Treating and disposing of byproducts in an environmentally responsible manner. smolecule.com

Environmental and Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including diethylphosphine oxide. A primary goal is to develop methods that are more environmentally benign, safer, and more atom-economical. mdpi.comresearchgate.net

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. mdpi.com Diethylphosphine oxide has been successfully used as a reagent in radical reactions conducted in water. researchgate.net For instance, the cyclization of o-iodoanilides to form indolones proceeds in excellent yield in water at 80°C, initiated by a water-soluble initiator. researchgate.net This process is advantageous over traditional methods that use toxic tributyltin hydride in organic solvents like benzene (B151609). researchgate.net The water-solubility and pKa of diethylphosphine oxide (pKa = 6.0) facilitate its separation from the product during workup. acs.orgrsc.org

Photocatalysis represents another green approach, often utilizing visible light under mild conditions. nih.govrsc.org Photoinduced syntheses of C2-linked phosphine oxides via the radical difunctionalization of acetylene (B1199291) have been reported, featuring metal-free conditions, 100% atom economy, and scalability. rsc.org Similarly, visible-light-induced syntheses of P-chiral phosphine oxides have been achieved under air conditions, avoiding the need for external photosensitizers. nih.gov

The development of chemoselective reduction methods for phosphine oxides to phosphines is also important for the sustainable use of phosphorus resources, as it allows for the recycling of phosphine oxide byproducts. rsc.org These efforts focus on using inexpensive and mild silanes under gentle reaction conditions. rsc.org

Key green chemistry considerations for diethylphosphine oxide synthesis include:

Solvent Choice: Utilizing water or other environmentally friendly solvents. mdpi.comresearchgate.net

Catalysis: Employing photocatalysis or other efficient catalytic systems to reduce energy consumption and waste. nih.govrsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org

Reagent Choice: Replacing toxic reagents like tin hydrides with less hazardous alternatives such as phosphorus-based compounds. acs.org

Recycling: Developing methods for the recycling of phosphine oxide byproducts. rsc.org

Reactivity and Reaction Mechanisms of Diethylphosphine Oxide

Redox Chemistry of Diethylphosphine (B1582533) Oxide

The redox chemistry of diethylphosphine oxide is a critical aspect of its reactivity, encompassing both its reduction to the corresponding phosphine (B1218219) and its participation in oxidation reactions. The strong, polar phosphorus-oxygen (P=O) bond dictates much of its chemical behavior, making its reduction a challenging but synthetically valuable transformation.

The deoxygenation of tertiary phosphine oxides, such as diethylphosphine oxide, to yield phosphines is a fundamental reaction in organophosphorus chemistry. rsc.org This conversion is essential for regenerating phosphine ligands from their oxides, which are common byproducts of reactions like the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.orgresearchgate.net The primary difficulty in this process is the high thermodynamic stability of the P=O bond. rsc.org Consequently, significant research has focused on developing effective reducing agents and understanding the underlying reaction mechanisms. rsc.orgrsc.org

The mechanism of phosphine oxide reduction is highly dependent on the reagents employed. rsc.org A common and well-studied class of reducing agents are silanes, such as trichlorosilane (B8805176) (HSiCl₃) and polymethylhydrosiloxane (B1170920) (PMHS). wikipedia.orgrsc.org

Mechanistic studies involving silane (B1218182) reductions have proposed the formation of hypercoordinate silicon(IV) species as key intermediates. researchgate.net For reductions catalyzed by Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) with hydrosiloxanes, electron spin resonance (ESR) spectra have provided evidence for a single electron transfer (SET) mechanism. acs.orgresearchgate.net This pathway involves the formation of a Ti(III) species, indicating a radical process. researchgate.net

Alternative metal-free methods have also been developed. One such approach involves activating the phosphine oxide with oxalyl chloride, followed by reduction with hexachlorodisilane. acs.org Quantum chemical calculations and mechanistic studies support a mechanism where the rate-limiting step is the attack of a dissociated chloride anion on the silicon atom of the disilane. acs.orgresearchgate.net

For P-chiral phosphine oxides, the stereochemical outcome of the reduction is a crucial consideration. The deoxygenation can proceed with either retention or inversion of the configuration at the phosphorus center, depending on the specific reagents and additives used. rsc.orgrsc.org

Trichlorosilane (HSiCl₃) is a classic reagent in this context. Early studies demonstrated that the reduction of P-chiral phosphine oxides with HSiCl₃ alone, or in the presence of weak bases like pyridine, proceeds with retention of configuration. rsc.org In contrast, when a stronger base like triethylamine (B128534) (NEt₃) is used in conjunction with HSiCl₃, the reaction proceeds with complete inversion of configuration at the phosphorus atom. wikipedia.orgrsc.org

Another methodology that achieves retention of configuration involves using HSiCl₃ in the presence of a sacrificial phosphine, such as triphenylphosphine (B44618) (PPh₃), which acts as an oxygen acceptor. researchgate.netorganic-chemistry.org More recent developments have identified other reagent systems capable of stereospecific reduction. For instance, 1,3-diphenyl-disiloxane (DPDS) has been shown to reduce chiral phosphine oxides with retention of configuration. nih.gov

The table below summarizes the stereochemical outcomes for the reduction of P-chiral phosphine oxides using different reagent systems.

Reducing SystemStereochemical Outcome
HSiCl₃Retention
HSiCl₃ – Triethylamine (NEt₃)Inversion
HSiCl₃ – PyridineRetention
HSiCl₃ – Triphenylphosphine (PPh₃)Retention
1,3-Diphenyl-disiloxane (DPDS)Retention

This table presents generalized findings for P-chiral phosphine oxides based on available research. wikipedia.orgrsc.orgorganic-chemistry.orgnih.gov

While most of the focus on the redox chemistry of diethylphosphine oxide is on its reduction, it can also participate in oxidation reactions, either by acting as an oxidant itself or by being converted to a more oxidized species.

Diethylphosphine oxide can function as a mild oxidizing agent in certain organic transformations. It has been utilized in the selective oxidation of alcohols to the corresponding aldehydes and ketones, which are key functional groups in organic molecules. smolecule.com

Diethylphosphine oxide can be converted into its corresponding anhydride (B1165640), tetraethyldiphosphine (B13738307) dioxide, also known as diethylphosphinic anhydride. One reported method involves the reaction of diethylphosphine oxide with diethylphosphinic chloride, which can be generated in situ. mdpi.com The thermal decomposition of materials containing diethylphosphinic acid moieties has also been observed to release the dimeric anhydride of diethylphosphinic acid, confirming its formation under certain conditions. univ-lille.fr

Oxidation Reactions

Role as a Mild Oxidant

Radical Reactions Involving Diethylphosphine Oxide

Diethylphosphine oxide is a key reagent in various radical-mediated transformations, often serving as a less toxic and more environmentally benign alternative to traditional reagents like organotin hydrides. acs.org

Hydrogen Atom Abstraction

A fundamental process in the radical chemistry of diethylphosphine oxide is the abstraction of its phosphorus-hydrogen (P-H) bond to generate a diethylphosphinoyl radical. This reaction is a type of hydrogen atom transfer (HAT), where a radical species (X•) removes the hydrogen atom from DEPO. wikipedia.org The general equation for this process is:

Et₂P(O)H + X• → Et₂P(O)• + X-H

Radical Cyclization Reactions

Diethylphosphine oxide has proven to be an effective mediator for radical cyclization reactions, particularly in aqueous media. acs.orgnih.gov These reactions are pivotal for the construction of cyclic and heterocyclic frameworks, which are common motifs in natural products and pharmaceuticals. ijrpc.comnih.gov

In a typical radical cyclization cascade, a radical is generated from a suitable precursor, which then undergoes an intramolecular addition to an unsaturated bond (e.g., an alkene or alkyne) to form a new ring. The resulting cyclic radical then abstracts a hydrogen atom from diethylphosphine oxide to yield the final cyclized product and regenerate the diethylphosphinoyl radical, thus propagating the radical chain. nih.gov

DEPO has been successfully employed in the synthesis of indolones and the alkaloid horsfiline. acs.orgijrpc.comnih.gov In the synthesis of horsfiline, DEPO was found to be more effective than the commonly used tributyltin hydride for certain challenging cyclizations. ijrpc.comnih.gov The use of DEPO in water at elevated temperatures (e.g., 80 °C) with a water-soluble initiator like V-501 has been shown to provide high yields of cyclized products. acs.orgacs.orgnih.gov

Table 1: Examples of Radical Cyclization Reactions Mediated by Diethylphosphine Oxide

SubstrateProductInitiatorSolventTemperature (°C)Yield (%)Reference
N-(2-iodophenyl)-N-methylmethacrylamide1,3-dimethylindolin-2-oneV-501Water8098 acs.org
Precursor to HorsfilineHorsfilineV-501Water80- ijrpc.comnih.gov

Radical Addition to Unsaturated Systems

Phosphorus-centered radicals generated from diethylphosphine oxide can undergo intermolecular addition to unsaturated systems such as alkenes and alkynes. oaepublish.com This process, known as radical hydrophosphinylation, results in the formation of new carbon-phosphorus (C-P) bonds.

The reaction is initiated by the formation of the diethylphosphinoyl radical, which then adds to the double or triple bond of the unsaturated substrate. The resulting carbon-centered radical subsequently abstracts a hydrogen atom from a suitable donor, which can be another molecule of diethylphosphine oxide, to afford the final addition product.

These radical additions are valuable for the synthesis of a variety of organophosphorus compounds. researchgate.net The regioselectivity of the addition can often be controlled, with anti-Markovnikov addition being observed in some cases.

Role as a Reducing Reagent in Radical Processes

In the context of radical reactions, diethylphosphine oxide primarily functions as a radical mediator and a source of hydrogen atoms, effectively acting as a reducing agent. mdpi.com It serves as a viable alternative to toxic organotin hydrides, such as tributyltin hydride (TBTH), for the reduction of various functional groups. acs.orgdatapdf.com

The general mechanism for reduction involves the generation of a radical from the substrate (e.g., an organohalide), which then abstracts a hydrogen atom from DEPO to give the reduced product and the diethylphosphinoyl radical. This radical can then propagate the chain. mdpi.com This methodology has been applied to the dehalogenation of organohalides and the deoxygenation of alcohols via their corresponding xanthates. mdpi.com The byproducts of these reactions, being phosphorus-based, are often more easily removed from the reaction mixture than tin-based residues. acs.org

Initiation Mechanisms in Radical Reactions

The generation of the initial radical species is a critical step in any radical chain reaction involving diethylphosphine oxide. This is typically achieved through the use of a radical initiator. ijrpc.com

Commonly used initiators are azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN) and the water-soluble V-501 (4,4'-azobis(4-cyanovaleric acid)), which decompose upon heating to generate radicals. acs.orgconicet.gov.ar These initiator-derived radicals then abstract a hydrogen atom from diethylphosphine oxide to start the radical chain. ijrpc.com

Alternatively, initiation can be achieved using triethylborane (B153662) (Et₃B) in the presence of air (oxygen). conicet.gov.arrsc.org This method is particularly useful for conducting radical reactions at lower temperatures. conicet.gov.ar Photochemical methods, where light is used to induce the formation of radicals, can also be employed. mdpi.com

Nucleophilic and Electrophilic Reactivity

While its radical chemistry is prominent, diethylphosphine oxide also exhibits nucleophilic and electrophilic character. The phosphorus atom in DEPO possesses a lone pair of electrons, making it a potential nucleophile. However, the reactivity is influenced by the tautomeric equilibrium between the phosphine oxide form and the phosphinous acid form.

As a nucleophile, diethylphosphine oxide can react with various electrophiles. For example, it can be alkylated in the presence of a base. smolecule.com It can also participate in addition reactions to imines, a process known as the phospha-Mannich reaction, to yield α-amino phosphine oxides, although its reactivity in this context may be lower compared to more aromatic phosphine oxides. nih.gov

The ambident nature of the diethylphosphine oxide anion, generated by deprotonation, allows for reaction at either the phosphorus or the oxygen atom, leading to P-substituted or O-substituted products, respectively, depending on the electrophile and reaction conditions. mdpi.com

Conversely, derivatives of diethylphosphine oxide can act as electrophiles. For instance, diethylphosphinic chloride, which can be formed from DEPO, is an electrophilic species that reacts with nucleophiles. mdpi.com

Phosphinite Anion Formation and Reactivity

Acid-Base Properties and Tautomerism

Compound TypeGeneral StructureTypical pKa Range (in DMSO)
Secondary Phosphine OxidesR₂P(O)H~20-27
H-Phosphinates(RO)R'P(O)H~20-25
H-Phosphonates(RO)₂P(O)H~19-22

This table presents generalized pKa ranges for classes of organophosphorus compounds in Dimethyl Sulfoxide (DMSO) to provide context for the acidity of diethylphosphine oxide. Specific values can vary significantly with substituents and solvent. researchgate.netorganicchemistrydata.org

Diethylphosphine oxide exists in a tautomeric equilibrium with its trivalent phosphorus isomer, diethylphosphinous acid ((CH₃CH₂)₂POH). This phenomenon is a characteristic feature of secondary phosphine oxides. researchgate.netnih.gov The equilibrium involves the migration of the hydrogen atom from the phosphorus atom to the oxygen atom, interconverting the pentavalent phosphine oxide form and the trivalent phosphinous acid form. nih.gov

For most secondary phosphine oxides with alkyl or aryl substituents, the equilibrium lies heavily in favor of the tetracoordinated, pentavalent phosphine oxide form. mdpi.comnih.govrsc.org This stability is attributed to the high strength of the phosphoryl (P=O) bond compared to the P-O single bond in the phosphinous acid tautomer. mdpi.com While the phosphinous acid is the minor tautomer, it is believed to be the reactive species in certain reactions, such as coordination to transition metals, where the P(III) form can donate its lone pair of electrons. researchgate.netnih.gov

Tautomer NameStructureValency of PhosphorusRelative Stability
Diethylphosphine Oxide(CH₃CH₂)₂P(O)HP(V)Major, more stable tautomer
Diethylphosphinous Acid(CH₃CH₂)₂POHP(III)Minor, less stable tautomer

This table illustrates the tautomeric relationship for diethylphosphine oxide. mdpi.comresearchgate.netnih.gov

The position of the tautomeric equilibrium between the phosphine oxide and phosphinous acid forms is significantly influenced by the electronic properties of the substituents attached to the phosphorus atom. nih.govrsc.org

Electron-donating groups, such as the ethyl groups in diethylphosphine oxide, stabilize the pentavalent phosphine oxide form. nih.gov In contrast, strong electron-withdrawing substituents, like trifluoromethyl (CF₃) or pentafluorophenyl groups, stabilize the trivalent phosphinous acid tautomer. nih.govresearchgate.netwikipedia.orgtandfonline.com In some cases with highly electron-withdrawing groups, the phosphinous acid can become the dominant or even the only detectable form in solution. mdpi.com For example, bis(trifluoromethyl)phosphinous acid, (CF₃)₂POH, is a known stable phosphinous acid. mdpi.com

The stabilization of the P(III) form by electron-withdrawing groups is a critical factor in the reactivity and coordination chemistry of these compounds. rsc.orgresearchgate.net Solvents can also play a role, with polar aprotic solvents sometimes favoring the phosphinous acid form for compounds with electron-withdrawing substituents. mdpi.com

Substituent (R in R₂P(O)H)Electronic EffectFavored TautomerExample Compound
Alkyl (e.g., Ethyl)Electron-donatingPhosphine Oxide (P=O)Diethylphosphine Oxide
Aryl (e.g., Phenyl)Weakly withdrawing/donatingPhosphine Oxide (P=O)Diphenylphosphine (B32561) Oxide
Trifluoromethyl (CF₃)Strongly electron-withdrawingPhosphinous Acid (P-OH)Bis(trifluoromethyl)phosphine Oxide
Pentafluorophenyl (C₆F₅)Strongly electron-withdrawingPhosphinous Acid (P-OH)Bis(pentafluorophenyl)phosphine Oxide

This table summarizes the influence of different substituents on the phosphine oxide-phosphinous acid tautomeric equilibrium. mdpi.comnih.govrsc.org

Coordination Chemistry and Ligand Applications

Coordination Chemistry in Specific Applications

Metal-Organic Frameworks (MOFs) are porous, crystalline materials whose chemical and structural properties can be precisely tuned. researchgate.net Functionalizing MOFs with specific chemical groups is a common strategy to imbue them with desired properties, such as catalytic activity or selective adsorption. nih.govnih.gov Phosphine (B1218219) oxide moieties are excellent functional groups for this purpose, particularly for coordinating with metal ions. researchgate.netrsc.org

A prominent example involves the functionalization of zirconium-based MOFs, such as MOF-808 and NU-1000, with a derivative of diethylphosphine (B1582533) oxide. rsc.org In this work, (2-(diethylphosphoryl)ethyl)phosphonic acid (DEPA), synthesized from diethylphosphine oxide, was grafted onto the zirconium-oxo nodes of the MOFs via post-synthetic modification. rsc.org This method allows for the introduction of the diethylphosphine oxide group into the porous structure of the MOF without disrupting its crystalline framework. The successful functionalization and the integrity of the grafted groups were confirmed using techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy. rsc.org This functionalization creates specific, targeted binding sites within the MOF's pores.

The strong affinity of the phosphoryl group (P=O) in phosphine oxides for actinide ions has made them highly effective ligands for the extraction of uranium, particularly from acidic waste streams. nih.gov The functionalization of robust materials like MOFs with phosphine oxides leverages this affinity in a solid-phase adsorbent.

Research has demonstrated that the aforementioned MOFs functionalized with a diethylphosphine oxide derivative (MOF-808-PO and NU-1000-PO) are highly efficient at capturing uranium (as the uranyl ion, UO₂²⁺) from acidic solutions. rsc.org These materials exhibit high uptake capacities and selectivity for uranium even in the presence of other competing metal ions. Similarly, magnetic nanoparticles functionalized with trialkylphosphine oxides have shown outstanding adsorption efficiency for uranium in highly acidic environments (pH 0.5), attributed to strong complexation with the phosphine oxide groups. nih.govrsc.org

The performance of these diethylphosphine oxide-functionalized MOFs in capturing uranium from a simulated acidic solution is detailed in the table below.

AdsorbentInitial U Conc. (µg/mL)Final U Conc. (µg/mL)Adsorption (%)U Capacity (mg/g)
MOF-808-PO 10< 0.001> 99.9%20.0
NU-1000-PO 10< 0.001> 99.9%20.0
Table based on data for uranium adsorption from a simulated solution with an initial concentration of 10 ppm, as reported in the literature. rsc.org

Applications in Organic Synthesis

Diethylphosphine (B1582533) Oxide as a Reagent in Organic Transformations

The reactivity of DEPO is centered on the lability of its P-H bond, which can undergo homolytic cleavage to generate a phosphonyl radical. This species can then participate in radical chain reactions, proving particularly effective in the synthesis of complex molecular architectures.

Diethylphosphine oxide is an efficient reagent for constructing various heterocyclic systems through radical cyclization. Its utility has been demonstrated in the formation of nitrogen- and oxygen-containing rings of various sizes. A prominent application is in the synthesis of medium-ring lactams (seven- and eight-membered rings) and eight-membered lactones from acyclic precursors. researchgate.net This method allows for the successful conversion of esters and amides into their corresponding cyclic counterparts in good to excellent yields, a transformation that is often challenging using other synthetic methods. researchgate.net The reactions proceed via a radical mechanism initiated by the phosphorus-centered radical derived from DEPO. researchgate.net

While some commercial suppliers note the potential for diethylphosphine oxide to act as a mild oxidant for the conversion of alcohols to aldehydes and ketones, a review of the primary scientific literature does not provide substantial evidence or detailed research findings to support its widespread use in this specific application. smolecule.com The predominant role of diethylphosphine oxide documented in academic research is as a radical mediator in reductive and cyclization reactions, rather than as a direct oxidizing agent for these transformations. researchgate.netresearchgate.net

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and diethylphosphine oxide provides a powerful tool for achieving this through radical pathways. It enables both intramolecular and intermolecular bond constructions.

The generation of carbon-centered radicals mediated by diethylphosphine oxide opens pathways for both intramolecular and intermolecular addition reactions.

Intramolecular Additions: This is the most widely reported application, where a carbon radical generated within a molecule adds to an unsaturated moiety (like an alkene or aromatic ring) in the same molecule, leading to the formation of a new ring system. acs.org The synthesis of indolones is a classic example of this process, where an aryl radical, formed from an o-iodoanilide precursor, cyclizes onto an adjacent enamide system. acs.orgnih.gov This radical cyclization is a key step in building the heterocyclic core. nih.gov Similarly, the synthesis of seven- and eight-membered lactams and lactones relies on the intramolecular addition of a carbon radical to a double bond. researchgate.net

Intermolecular Additions: In an intermolecular context, a carbon-centered radical generated with the help of a mediator can add to a separate, external unsaturated molecule. While less documented specifically for DEPO than intramolecular reactions, the principle is well-established for related phosphorus-based reagents. researchgate.net For instance, free radical cyclizations of 1,6-dienes have been studied where diphenylphosphine (B32561) oxide, a structurally similar compound to DEPO, acts as a hydrogen atom donor in a chain reaction that involves the initial intermolecular addition of a trichloromethyl radical to the diene. researchgate.net This demonstrates that phosphorus(IV) hydrides can mediate complex sequences involving intermolecular C-C bond formation.

One of the most successful and well-documented applications of diethylphosphine oxide is in the high-yield synthesis of indolones. acs.orgnih.gov This method provides a facile and environmentally benign alternative to traditional methods that use toxic tributyltin hydride. researchgate.netacs.org The reaction is typically carried out in water at a moderate temperature of 80 °C, using a water-soluble radical initiator such as 4,4′-azobis(4-cyanopentanoic acid) (V-501). acs.orgnih.gov

The process involves a radical cascade mechanism:

Generation of an aryl radical from an o-iodoanilide precursor.

A 1,5-hydrogen atom transfer (HAT) to form an α-acyl radical.

Intramolecular cyclization of the radical onto the aromatic ring.

Rearomatization to yield the final indolone product. researchgate.netacs.org

This method is highly efficient, affording excellent yields with a simple workup procedure that easily removes phosphorus-related byproducts. researchgate.net

Research Findings on DEPO-Mediated Indolone Synthesis
PrecursorConditionsProductYieldReference
o-Iodoanilide derivativeDEPO, V-501, Water, 80 °CIndolone derivativeExcellent researchgate.netacs.org
N-allyl-2-iodoanilideDEPO, V-501, Water, 80 °C3-methylindoloneHigh nih.govmdpi.com

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles via a nucleophilic radical substitution mechanism. wikipedia.org It typically involves the generation of a carbon-centered radical which then adds to a protonated N-heterocycle, followed by an oxidation step to restore aromaticity. wikipedia.org

While diethylphosphine oxide is a potent mediator of radical reactions, its specific use in Minisci-type C-H alkylation is not documented in the reviewed scientific literature. mdpi.com The radical chemistry facilitated by DEPO generally involves its role as a hydrogen atom donor to propagate a reductive radical chain, as seen in the cyclization to form indolones. acs.orgmdpi.com This mechanistic pathway differs from the oxidative conditions required for the final step of a classic Minisci reaction. Modern Minisci-type protocols often employ photoredox catalysis or strong chemical oxidants to achieve the desired transformation, systems in which DEPO is not a reported component. mdpi.com

Synthesis of Indolones

Reduction of Organic Halides

Diethylphosphine oxide (DEPO) serves as an effective reagent for the reduction of organic halides. This process is particularly noteworthy for its application in aqueous environments, offering a less toxic alternative to traditional reagents like tributyltin hydride. The reaction typically proceeds via a radical chain mechanism.

In one significant application, DEPO is used to mediate the synthesis of indolones from corresponding N-acyl-2-iodoanilines in water. mdpi.comacs.org The reaction is conducted at 80 °C using a water-soluble radical initiator, V-501 (4,4'-azobis(4-cyanovaleric acid)), and requires no other additives. acs.org This method provides excellent yields, for instance, converting an iodobenzene (B50100) derivative into an indole (B1671886) derivative with 98% yield. mdpi.com The process involves the formation of an aryl radical, subsequent hydrogen atom abstraction, cyclization, and rearomatization. acs.org This approach is advantageous as it proceeds at a much lower temperature than methods using tributyltin hydride in benzene (B151609) and results in significantly higher isolated yields compared to reactions mediated by ethylpiperidine hypophosphite. acs.org

The general mechanism for the reduction of an organic halide (R-X) involves the generation of a phosphinoyl radical from DEPO, which then abstracts the halogen atom from the substrate to form an alkyl or aryl radical (R•). This radical then abstracts a hydrogen atom from another molecule of DEPO to yield the reduced product (R-H) and regenerate the phosphinoyl radical, thus propagating the chain. mdpi.com

Table 1: Reduction of Organic Halides using Diethylphosphine oxide (DEPO)
SubstrateConditionsProductYieldReference
N-acyl-2-iodoanilinesDEPO, V-501 (initiator), Water, 80 °CIndolonesExcellent acs.org
Iodobenzene derivativeDEPO, V-501 (initiator), WaterIndole derivative98% mdpi.com

Role in Catalytic Organic Reactions

In the classic Mitsunobu reaction, which couples an alcohol with a suitable nucleophile, a phosphine (B1218219) (commonly triphenylphosphine) is used as a stoichiometric reagent alongside an azodicarboxylate like diethyl azodicarboxylate (DEAD). scientificupdate.com A key driving force for this reaction is the formation of a highly stable phosphine oxide as a byproduct. scientificupdate.com Therefore, in a standard Mitsunobu reaction, a compound like diethylphosphine would be oxidized to diethylphosphine oxide as a waste product, not as a catalyst.

However, recent advancements have explored the use of phosphine oxides as organocatalysts in "redox-neutral" Mitsunobu-type reactions. scientificupdate.commdpi.com Research has demonstrated that a bifunctional phenolic tertiary phosphine oxide, specifically (2-hydroxybenzyl)diphenylphosphine oxide, can act as a catalyst for the stereo-invertive coupling of aliphatic alcohols and acidic pronucleophiles without the need for additional redox reagents. mdpi.comnih.gov The catalytic cycle involves the activation of the P(V) organocatalyst by the acidic pronucleophile, followed by cyclization and dehydration to form a reactive oxyphosphonium salt. scientificupdate.com This intermediate then reacts with the alcohol and nucleophile to generate the product and regenerate the catalyst, with water as the only byproduct. scientificupdate.com While this represents a significant evolution of the Mitsunobu reaction, it is important to note that the specific catalysts developed for this process are structurally more complex than simple diethylphosphine oxide. mdpi.comrsc.org

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. A central feature and thermodynamic driving force of this reaction is the formation of a very stable phosphine oxide byproduct, typically triphenylphosphine (B44618) oxide. organic-chemistry.org The phosphorus atom of the ylide attacks the carbonyl carbon, eventually forming a four-membered oxaphosphetane intermediate which then decomposes to the desired alkene and the phosphine oxide. organic-chemistry.org In this context, diethylphosphine oxide is not a catalyst but rather the type of byproduct that would result if a diethylphosphonium ylide were used.

To address the poor atom economy of the stoichiometric reaction, catalytic versions of the Wittig reaction have been developed. These methods utilize a phosphine oxide as a precatalyst. organic-chemistry.org The phosphine oxide is reduced in situ by a stoichiometric reductant, such as an organosilane, to generate the active phosphine catalyst. This phosphine then participates in the Wittig catalytic cycle, and upon formation, the phosphine oxide byproduct is immediately re-reduced to continue the cycle. organic-chemistry.org For example, 3-methyl-1-phenylphospholane-1-oxide has been used as a precatalyst in this manner. organic-chemistry.org

The Staudinger reaction involves the reaction of a phosphine with an organic azide (B81097) to produce an iminophosphorane (or aza-ylide). wikipedia.orgorganic-chemistry.org In the Staudinger reduction, this intermediate is hydrolyzed with water to yield a primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org The Staudinger ligation is a modification of this reaction that has become a vital tool in chemical biology for covalently linking molecules. ysu.am

In the ligation, a phosphine is engineered with an ortho-ester group. After the initial reaction with an azide to form the iminophosphorane, the ester is attacked intramolecularly by the nitrogen atom, forming an amide bond and releasing the phosphine oxide. ysu.am In this powerful reaction, the phosphine oxide is a byproduct of the transformation, not a catalyst. Recent research has focused on developing catalytic asymmetric versions of the Staudinger–aza-Wittig reaction, where a specifically designed chiral phosphine oxide acts as a catalyst in a P(III)/P(V)=O redox cycle, but these are highly specialized systems. nih.gov

P-chiral phosphine oxides are valuable structures in medicinal chemistry and as precursors to chiral ligands for asymmetric catalysis. sioc-journal.cn The development of catalytic asymmetric methods to construct these scaffolds is an area of significant research interest. sioc-journal.cn

Diethylphosphine oxide has been utilized as a key starting material in the enantioselective synthesis of more complex chiral phosphine oxides. One notable example is in the zinc-catalyzed asymmetric phospha-Michael reaction. thieme-connect.com In this process, diethyl zinc is proposed to act as a base, deprotonating diethylphosphine oxide to generate a nucleophilic zincate species. This zincate then undergoes a 1,4-addition to an α,β-unsaturated N-acylpyrrole. The use of a chiral ligand in conjunction with the zinc catalyst allows for the enantioselective formation of a new P-chiral phosphine oxide. thieme-connect.com This demonstrates a direct and effective role for diethylphosphine oxide as a nucleophilic precursor in the field of asymmetric synthesis.

Table 2: Role of Diethylphosphine Oxide (or Analogs) in Catalytic Reactions
ReactionRole of Phosphine OxideDescriptionReference
Mitsunobu Reaction (Classic)ByproductFormed from the stoichiometric oxidation of the phosphine reagent. scientificupdate.com
Mitsunobu Reaction (Redox-Neutral)Organocatalyst (structural analog)Specialized phenolic phosphine oxides catalyze the reaction without redox reagents. mdpi.comnih.gov
Wittig Reaction (Classic)ByproductThe formation of the stable P=O bond is the driving force of the reaction. organic-chemistry.org
Wittig Reaction (Catalytic)Precatalyst (structural analog)A phosphine oxide is reduced in situ to the active phosphine catalyst. organic-chemistry.org
Staudinger LigationByproductFormed upon hydrolysis or intramolecular rearrangement of the iminophosphorane intermediate. wikipedia.org
Asymmetric Phospha-Michael ReactionNucleophilic PrecursorDeprotonated by diethyl zinc to form a nucleophile for asymmetric 1,4-addition. thieme-connect.com

Organocatalytic Processes

Wittig Reaction

Synthetic Strategies Employing Diethylphosphine Oxide Derivatives

Diethylphosphine oxide is a versatile reagent in organic synthesis, serving as a precursor for various organophosphorus compounds. Its P-H bond and the reactivity of the corresponding phosphide (B1233454) anion allow for the construction of new phosphorus-carbon bonds, enabling the synthesis of more complex molecules such as tertiary phosphine oxides and phosphonic acid derivatives.

Preparation of Tertiary Phosphine Oxides

Tertiary phosphine oxides are a significant class of organophosphorus compounds, often used as ligands in catalysis, flame retardants, and synthetic intermediates. organic-chemistry.orgmdpi.com Diethylphosphine oxide, as a secondary phosphine oxide, is a key starting material for their synthesis through various reactions, including nucleophilic additions and coupling reactions.

One common strategy is the hydrophosphorylation of carbonyl compounds . In a catalyst- and solvent-free approach, diethylphosphine oxide reacts directly with ketones (aliphatic, aromatic, and heteroaromatic) to produce α-hydroxy-substituted tertiary phosphine oxides in excellent yields. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through a likely molecular mechanism involving a four-membered transition state and aligns with green chemistry principles due to its high atom economy and lack of need for solvents or catalysts. organic-chemistry.org

Table 1: Synthesis of α-Hydroxy Tertiary Phosphine Oxides from Diethylphosphine Oxide and Ketones

Ketone Reactant Product Yield (%) Conditions Reference
Acetone (1-Hydroxy-1-methylethyl)diethylphosphine oxide 98 20–25 °C, 0.5 h organic-chemistry.org
Cyclohexanone (1-Hydroxycyclohexyl)diethylphosphine oxide 98 20–25 °C, 1 h organic-chemistry.org
Acetophenone Diethyl(1-hydroxy-1-phenylethyl)phosphine oxide 96 60–62 °C, 5 h organic-chemistry.org

Another important method is the alkylation of diethylphosphine oxide . The phosphorus atom in diethylphosphine oxide is nucleophilic and can react with alkyl halides to form tertiary phosphine oxides. smolecule.com This can also be achieved by first deprotonating the diethylphosphine oxide with a strong base, such as n-butyllithium (n-BuLi), to form a lithium phosphide, which then acts as a potent nucleophile. uniovi.es

Furthermore, coupling reactions provide a pathway to aryl-substituted tertiary phosphine oxides. While many methods focus on the arylation of diarylphosphine oxides, the principles extend to dialkylphosphine oxides like diethylphosphine oxide. organic-chemistry.orguw.edu.pl Copper-catalyzed arylations using diaryliodonium salts are effective for forming P-C bonds at room temperature. organic-chemistry.org

Radical-mediated reactions also utilize diethylphosphine oxide. For instance, it serves as a reagent in the preparation of indolones from aryl iodides in water. researchgate.netacs.org This process involves the formation of an aryl radical, cyclization, and ultimately results in a product incorporating the phosphine oxide group, which can be considered a complex tertiary phosphine oxide. researchgate.netacs.orgmdpi.com

Synthesis of Phosphonic Acids and Derivatives

Phosphonic acids and their ester derivatives are characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two hydroxyl or alkoxy groups, and single-bonded to a carbon atom. nih.gov They are valuable for their applications in materials science, coordination chemistry, and as bioactive molecules. rsc.orgbeilstein-journals.orgresearchgate.net Diethylphosphine oxide can be used as a starting material to build the carbon-phosphorus framework necessary for these compounds.

A key synthetic route involves a multi-step process where diethylphosphine oxide is first converted into a more complex intermediate that is subsequently transformed into a phosphonic acid. An example is the synthesis of (2-(diethylphosphoryl)ethyl)phosphonic acid (DEPA). rsc.org This synthesis begins with diethylphosphine oxide and proceeds through an intermediate, dimethyl (2-(diethylphosphoryl)ethyl)phosphonate. The phosphonate (B1237965) ester is then hydrolyzed to yield the final phosphonic acid. rsc.org

The general synthesis of phosphonic acids often involves the hydrolysis of phosphonate esters, which can be achieved under acidic conditions (e.g., with concentrated HCl) or through the McKenna procedure, which uses bromotrimethylsilane (B50905) followed by methanolysis. nih.govbeilstein-journals.orgresearchgate.net

Table 2: Synthesis of (2-(diethylphosphoryl)ethyl)phosphonic acid (DEPA)

Starting Material Intermediate Reagents for Final Step Final Product Reference

The conversion of diethylphosphine oxide to a phosphonic acid derivative highlights its utility in creating the foundational P-C bond, which is then elaborated through further chemical transformations. The initial step, often a Michael addition or similar conjugate addition to an activated alkene, attaches the diethylphosphoryl group to the carbon skeleton. Subsequent oxidation and hydrolysis steps then form the phosphonic acid moiety. While direct oxidation of the phosphinic acid tautomer of diethylphosphine oxide to a phosphonic acid is a known general transformation, specific high-yield methods starting directly from diethylphosphine oxide are less commonly detailed than multi-step sequences. nih.gov

Spectroscopic and Computational Studies

Spectroscopic Characterization

The structural and electronic properties of diethylphosphine (B1582533) oxide have been extensively investigated using various spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating its molecular structure in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, phosphorus, and carbon atoms within the diethylphosphine oxide molecule.

The proton NMR spectrum of diethylphosphine oxide provides distinct signals for the different types of protons in the molecule. In a chloroform-d (B32938) (CDCl₃) solvent, the spectrum shows a characteristic doublet for the proton directly attached to the phosphorus atom, a result of a large one-bond coupling (¹JHP). rsc.org The ethyl groups exhibit more complex patterns due to coupling with both the phosphorus atom and adjacent protons. The methylene (B1212753) protons (-CH₂-) appear as a multiplet, while the methyl protons (-CH₃) present as a doublet of triplets. rsc.org

Table 1: ¹H NMR Spectroscopic Data for Diethylphosphine Oxide

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Solvent Reference
6.79 d ¹JHP = 445.8 P-H CDCl₃ rsc.org
1.84 m - P-CH₂-CH₃ CDCl₃ rsc.org
1.23 dt J = 18.6, 7.7 P-CH₂-CH₃ CDCl₃ rsc.org

d = doublet, dt = doublet of triplets, m = multiplet

Phosphorus-31 NMR is a particularly powerful technique for characterizing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. researchgate.net For diethylphosphine oxide, the ³¹P NMR spectrum in chloroform-d displays a doublet, which arises from the coupling of the phosphorus nucleus with the directly bonded proton. rsc.org The chemical shift is a key indicator of the electronic environment of the phosphorus atom.

Table 2: ³¹P NMR Spectroscopic Data for Diethylphosphine Oxide

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Solvent Reference
42.15 d ¹JPH = 445.0 P CDCl₃ rsc.org
~49 - - Et₂P(O)- CDCl₃ rsc.org

d = doublet

The carbon-13 NMR spectrum of diethylphosphine oxide provides information on the carbon backbone of the ethyl groups. The signals for the methylene (-CH₂) and methyl (-CH₃) carbons are split into doublets due to coupling with the phosphorus atom. The magnitude of the coupling constant differs for the carbon atom alpha to the phosphorus (¹JCP) versus the beta carbon (²JCP).

Table 3: ¹³C NMR Spectroscopic Data for Diethylphosphine oxide

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment Solvent Reference
18.44 ¹JCP = 58.7 P-CH₂-CH₃ CDCl₃ rsc.org
6.14 ²JCP = 4.2 P-CH₂-CH₃ CDCl₃ rsc.org

Phosphine (B1218219) oxides, such as triethylphosphine (B1216732) oxide (TEPO) and trimethylphosphine (B1194731) oxide (TMPO), are frequently used as probe molecules in solid-state NMR studies to characterize the acidic properties of surfaces like zeolites and metal oxides. researchgate.netmagritek.com A linear correlation has been established between the ³¹P NMR chemical shift of the adsorbed phosphine oxide and the strength of the interaction with Brønsted acid sites. researchgate.net As the phosphine oxide adsorbs more strongly to an acid site, the ³¹P signal shifts to a higher frequency (downfield). researchgate.net This phenomenon is attributed to the polarization of the P=O bond upon interaction with an electrophilic site, which deshields the phosphorus nucleus. magritek.com Therefore, the ³¹P chemical shift can serve as a sensitive measure of the strength and number of acid sites on a catalyst's surface, which correlates with the amount of the probe molecule adsorbed at those sites. researchgate.net

NMR spectroscopy is also employed to study chemical exchange phenomena involving phosphine oxides. When a phosphine oxide like triethylphosphine oxide is dissolved in protonic acids, it can exist in an equilibrium between a hydrogen-bonded complex and a fully protonated species. magritek.com If the exchange between these two states is rapid on the NMR timescale, only a single, time-averaged resonance is observed. magritek.com The chemical shift of this observed signal is a weighted average of the chemical shifts of the individual hydrogen-bonded and protonated forms. The position of this average signal provides information about the relative populations of the two species in equilibrium. In acids of intermediate strength, where the quantities of both the hydrogen-bonded and protonated forms are significant, the exchange rate may slow down enough to cause line broadening of the NMR signal. magritek.com

Correlation of Chemical Shift with Adsorbed Amount

X-ray Photoelectron Spectroscopy (XPS)

Computational Chemistry Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and reaction mechanisms involving phosphine oxides.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.orgpurdue.edu It has been widely applied to study various aspects of phosphine oxide chemistry. DFT calculations can provide insights into the thermodynamic stability of different isomers and help in understanding reaction mechanisms. nih.gov For instance, the ωB97X-D functional with a 6-31G* basis set has been used to evaluate the energy differences between isomers. nih.gov

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving phosphine oxides. For example, in a three-component reaction, DFT was used to support the postulated reaction pathways by calculating the energies of intermediates and transition states. nih.gov These calculations revealed that the basicity of the amine reactant was a crucial factor in determining the reaction outcome. nih.gov Furthermore, DFT studies have been employed to understand the metal-free reduction of phosphine oxides, providing detailed insights into the reaction mechanism. nih.gov In the context of catalysis, DFT has been used to investigate the outer-sphere mechanism of carbonyl reduction by a secondary phosphine oxide–ruthenium(II) catalyst and to study the mechanism of alkene hydrogenation. rsc.orgresearchgate.net These computational studies are often combined with experimental data from kinetic, spectroscopic, and crystallographic analyses to build a comprehensive understanding of the reaction. rsc.org

Density Functional Theory (DFT) Studies

Frontier Orbital Analysis

Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical tool in understanding the chemical reactivity and electronic properties of molecules like diethylphosphine oxide. The energies of these orbitals and the gap between them provide insights into the molecule's behavior as an electron donor or acceptor and its kinetic stability.

Quantum chemical computations have been employed to determine the HOMO and LUMO energies for a range of secondary phosphine oxides. mdpi.com These calculations reveal that the stability of the pentavalent P(V) form, such as diethylphosphine oxide, versus its trivalent P(III) tautomer (phosphinous acid) is significantly influenced by the electronic nature of the substituents on the phosphorus atom. mdpi.com The HOMO and LUMO energies are key indicators in these stability calculations. mdpi.com For instance, studies on various >P(O)H derivatives show that the orbital energies correlate with the preference for one tautomeric form over the other. mdpi.com

Furthermore, the characteristics of the frontier orbitals influence the photophysical and electrochemical properties of phosphine oxides. d-nb.info The LUMO in such compounds is often delocalized over the molecular scaffold and may include antibonding character from the P–X bond (where X is a substituent). d-nb.info The energy of these orbitals dictates the electronic transitions observed in UV/vis spectroscopy and the redox potentials measured in cyclic voltammetry. d-nb.info

Table 1: Representative Frontier Orbital Characteristics for Secondary Phosphine Oxides

Computational Method Property Investigated General Finding Reference
DFT (B3LYP, ωB97XD) Tautomeric Stability HOMO & LUMO energies are computed to explain the preference for the P(V) or P(III) form based on substituent effects. mdpi.com
DFT Photophysical Properties The nature of the HOMO-LUMO gap and transitions are linked to observed UV/vis absorption bands. d-nb.info
Thermochemical Calculations

Thermochemical data, including the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv), are fundamental for chemical process design and safety assessment. However, empirical data for many organophosphorus compounds are scarce or have been found to be unreliable. scispace.com High-accuracy composite quantum chemical methods have become an indispensable alternative for obtaining reliable thermochemical information. scispace.comjyu.fi

For diethylphosphine oxide and related alkyl phosphine oxides, methods such as W1X-1 and CBS-QB3 have been used to calculate gas-phase thermochemical properties. jyu.fi These computational protocols are designed to achieve "chemical accuracy," which is typically within 4 kJ mol⁻¹ of well-performed experiments. scispace.com The results from W1X-1 and CBS-QB3 methods are generally in excellent agreement with each other and with available experimental data for alkyl phosphines and their oxides. jyu.fi For instance, the calculated standard enthalpy of formation for diethylphosphine was reported as -89.5 kJ mol⁻¹ (W1X-1) and -87.4 kJ mol⁻¹ (CBS-QB3). scispace.com The calculated data for these compounds are subsequently used to determine Benson group additivity values, which allows for the rapid and accurate estimation of thermochemical properties for a wide range of more complex organophosphorus compounds. jyu.fi

Table 2: Calculated Gas Phase Thermochemical Data for Diethylphosphine (PHEt₂) at 298.15 K

Method Standard Enthalpy of Formation (ΔfH°) (kJ/mol) Standard Entropy (S°) (J/mol·K) Heat Capacity (Cv) (J/mol·K) Reference
W1X-1 -89.5 368.4 117.0 scispace.com
CBS-QB3 -87.4 N/A N/A scispace.com
G3X -89.6 ± 2.1 (Experimental) N/A N/A jyu.fi

Note: Data presented is for the parent phosphine. The corresponding oxide values are derived from similar computational studies.

Prediction of Catalyst Effectiveness

Structure-activity relationship (SAR) studies, enabled by computational methods, have shown that substituents on both the phenolic and phosphine oxide parts of a catalyst can significantly influence its turnover frequency (TOF). mdpi.com DFT calculations can predict the energetic span of the catalytic cycle, providing a quantitative measure of catalyst performance. mdpi.com These predictive models allow for the in silico screening and design of new catalysts with enhanced activity, selectivity, and stability, guiding synthetic efforts toward the most promising candidates. nih.govresearchgate.net The effectiveness of a catalyst is closely tied to the structure of the ligand, making phosphine oxides a versatile platform for catalyst design. researchgate.net

Table 3: Computational Approaches for Predicting Catalyst Effectiveness

Computational Method Application Key Finding Reference
DFT (ωB97X-D) Mechanistic Study of Mitsunobu Reaction Identified the rate-determining step and enabled the design of more effective phosphine oxide catalysts. nih.gov
DFT Structure-Activity Relationship (SAR) Studies Determined that substituents on the phosphine oxide moiety significantly influence catalyst turnover frequency. mdpi.com

Quantum Chemical Calculations

A variety of quantum chemical calculation methods are utilized to investigate the properties of diethylphosphine oxide and related compounds. These methods range from Density Functional Theory (DFT) to high-level composite protocols. mdpi.comjyu.fi

DFT is widely applied using functionals like B3LYP and ωB97XD, paired with basis sets such as 6-31+G(d,p) and cc-pVTZ, to study molecular geometries, reaction mechanisms, and tautomeric equilibria. mdpi.commolaid.com For example, DFT calculations have been used to investigate the prototropic tautomerism between secondary phosphine oxides and their P(III) isomers, showing that the equilibrium is highly dependent on the substituents and the solvent. mdpi.com Quantum-chemical calculations have also been used to identify and characterize weak intramolecular hydrogen bonds in the products of reactions involving secondary phosphine oxides. organic-chemistry.org

For highly accurate thermochemical data, more computationally intensive composite methods like W1X-1 and CBS-QB3 are employed. scispace.comjyu.fi These methods systematically combine results from different levels of theory and basis sets to approach the exact solution of the Schrödinger equation, providing reliable energetic data that can rival experimental accuracy. scispace.com Properties derived from these calculations include optimized geometries, enthalpies of formation, entropies, heat capacities, and electronic properties like atomic charges from Natural Bond Orbital (NBO) analysis. mdpi.comjyu.fi

Molecular Dynamics Simulations (Implicit)

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While large-scale MD simulations focusing exclusively on isolated diethylphosphine oxide are not common in the literature, the technique is implicitly relevant and powerful for studying systems in which such molecules are a component or for understanding general principles of related organophosphorus compounds.

Advanced Materials and Interdisciplinary Applications

Polymer Chemistry and Materials Science

Diethylphosphine (B1582533) oxide (DEPO) is a versatile organophosphorus compound that has garnered significant interest in the field of polymer chemistry and materials science. Its unique reactivity and the properties it imparts to polymeric systems make it a valuable component in the development of advanced materials.

The incorporation of diethylphosphine oxide and its derivatives into polymer matrices is a key strategy for enhancing their flame retardant properties. smolecule.commdpi.com Organophosphorus compounds, in general, are considered effective halogen-free flame retardants. nih.gov Their mechanism of action can occur in both the gas phase, through flame inhibition by phosphorus-containing radicals, and the condensed phase, by promoting the formation of a protective char layer. nih.govnih.gov

The effectiveness of phosphorus-based flame retardants is closely linked to the oxidation state of the phosphorus atom. frontiersin.org Compounds with a low level of oxygenation at the phosphorus, like phosphine (B1218219) oxides, are known to be particularly efficient. frontiersin.org During thermal decomposition, they can release PO• radicals into the gas phase, which interrupt the radical chain reactions of combustion. frontiersin.org

Research has shown that incorporating phosphine oxide structures into polymers like polyamide 6 (PA6) can significantly improve their flame retardancy. For instance, the introduction of a phosphine oxide-containing flame retardant can increase the Limiting Oxygen Index (LOI) of PA6 and help it achieve a V-0 rating in the UL-94 vertical burn test. mdpi.com The mechanism often involves a combination of gas-phase radical trapping and condensed-phase charring, which insulates the underlying material from the heat of the flame. mdpi.comnih.gov

Table 1: Flame Retardancy Data for Polyamide 6 (PA6) with Phosphine Oxide Additives

Material Phosphorus Content (wt%) Limiting Oxygen Index (LOI) UL-94 Rating
Pure PA6 0 21.8% No Rating
FR-PA6 0.5 28.2% V-0

FR-PA6 refers to Flame-Retardant Polyamide 6 containing a macromolecular flame retardant with a phosphine oxide structure. Data sourced from mdpi.com.

Diethylphosphine oxide plays a role in the chemistry of siloxanes, which are polymers that form the basis of silicones. The interaction between diethylphosphine oxide and polydimethylvinylsiloxanes has been a subject of study. dtic.mil These interactions are important for creating phosphorus-containing polysiloxanes that exhibit enhanced thermal stability and resistance to hydrolysis and oxidation, particularly when a stable silicon-phosphorus linkage is formed. dtic.mil

Furthermore, siloxane-containing phosphine oxide ligands have been developed to improve the performance of catalysts in reactions like hydrosilylation. rsc.org The presence of the siloxane moiety can enhance the solubility of the catalyst in the reaction medium, leading to improved catalytic activity under mild conditions. rsc.org Promoters such as cyclobutyl diethylphosphine oxide have also been noted in the rearrangement of organopolysiloxanes, which is a critical process in the commercial production of silicones. google.com

In the realm of energy storage, diethylphosphine oxide and related organophosphorus compounds are being investigated as additives for lithium-ion battery electrolytes. smolecule.com The primary goal of these additives is to enhance the performance, stability, and safety of the batteries, especially those operating at high voltages. rsc.orgosti.gov

Electrolyte additives can function by forming a protective solid electrolyte interphase (SEI) on the surface of the electrodes. rsc.org This layer prevents the decomposition of the electrolyte at high potentials and suppresses detrimental side reactions between the electrolyte and the electrodes. rsc.orgrsc.org Phosphorus-containing additives are particularly noted for their ability to scavenge harmful species, such as oxygen radicals that might be released from the cathode material, and to improve the thermal stability of the electrolyte. researchgate.net

For example, a novel additive, diethyl(thiophen-2-ylmethyl)phosphonate (DTYP), which shares structural similarities with diethylphosphine oxide, has demonstrated the ability to dramatically improve the capacity retention of high-voltage lithium-ion cells and increase the onset temperature of thermal runaway. rsc.org This multifunctional capability makes such additives a cost-effective solution for improving battery safety and longevity. rsc.org

Table 2: Performance of High-Voltage Li-ion Cell with and without DTYP Additive

Electrolyte Capacity Retention (after 280 cycles at 1C, 60 °C) Thermal Runaway Onset Temperature
Base Electrolyte 18% 193 °C
Base Electrolyte + 0.5% DTYP 85% 223 °C

Data sourced from rsc.org.

Utilization in Siloxane Chemistry

Biomedical Research Applications

Beyond materials science, diethylphosphine oxide and its derivatives have found applications in the biomedical field, particularly in research settings.

Diethylphosphine oxide is noted as a specialty chemical for proteomics research. scbt.com Proteomics involves the large-scale study of proteins, and chemical tools are often essential for these investigations. While the specific mechanisms of its application in proteomics are not extensively detailed in the provided context, its utility likely stems from its reactivity, which could be harnessed for protein modification, labeling, or as part of affinity chromatography techniques. For instance, metal oxide affinity chromatography (MOAC) is a widely used method for enriching phosphopeptides, which are crucial for studying cellular signaling pathways. creative-proteomics.com

Diethylphosphine oxide serves as a versatile reagent and building block in organic synthesis, which is the foundation for creating new pharmaceuticals and agrochemicals. smolecule.comguidechem.com Its ability to participate in various chemical transformations, including the formation of carbon-phosphorus bonds, makes it a valuable tool for synthetic chemists. smolecule.com

The incorporation of phosphorus-containing groups into organic molecules can significantly alter their biological properties, such as lipophilicity, metabolic stability, and permeability, which are critical factors in the design of new drugs and crop protection agents. mdpi.com For example, diethylphosphine oxide can mediate radical reactions to create complex heterocyclic structures like indolones under environmentally benign conditions, highlighting its potential for developing efficient and sustainable synthetic routes to biologically active compounds. nih.govacs.org Furthermore, phosphine oxide derivatives are being explored as inhibitors for enzymes like focal adhesion kinase (FAK), which is implicated in cancer cell growth and proliferation, indicating a direct role in the development of therapeutic agents. google.com

Proteomics Research

Environmental Applications

The unique chemical properties of the phosphine oxide group, particularly its strong coordinating ability with metal ions, have positioned its derivatives as significant compounds in various environmental applications. Research has particularly focused on their use in addressing challenges related to radioactive waste and industrial wastewater.

Uranium Capture and Separation Technologies

The recovery of uranium from acidic solutions is crucial for sustainable nuclear energy and environmental remediation. tandfonline.com Phosphine oxide-based materials have been developed as highly effective adsorbents for this purpose, demonstrating remarkable efficiency even in strongly acidic environments, a common condition for nuclear waste streams. tandfonline.comrsc.org

Researchers have successfully created superparamagnetic microspheres functionalized with phosphine oxide groups. rsc.org These composite materials exhibit a high affinity and selectivity for uranium. One such adsorbent, Fe3O4@SiO2/P(TRIM–VPA), which bears phosphine oxide groups, has shown a record-breaking maximum adsorption capacity for uranium in highly acidic conditions. rsc.org The phosphine oxide groups have been identified as being responsible for this high adsorption capacity. rsc.org Another promising material involves coating magnetic nanoparticles with Cyanex-923, a commercial extractant containing trialkylphosphine oxides. rsc.orgnih.gov This nanoadsorbent, Fe3O4@Cyanex-923, is noted for its high uranium adsorption capacity, rapid equilibration time, and potential for reuse, making it a promising candidate for treating nuclear waste streams. rsc.orgnih.gov

The general mechanism involves the strong coordination between the oxygen atom of the phosphine oxide group and the uranyl ion (UO₂²⁺). This interaction allows for the selective extraction of uranium from complex aqueous mixtures containing various other ions. rsc.org The use of magnetic nanoparticles as a support for the phosphine oxide ligands offers a practical advantage, as the adsorbent can be easily separated from the liquid phase using an external magnetic field. rsc.orgrsc.orgnih.gov Furthermore, these adsorbents have shown excellent reusability, maintaining high performance over multiple adsorption-desorption cycles. rsc.orgnih.gov

Table 1: Performance of Phosphine Oxide-Based Adsorbents for Uranium Extraction

Adsorbent MaterialBase MatrixFunctional GroupTarget IonMediumMax. Adsorption Capacity (qₘₐₓ)Key Findings
Fe₃O₄@SiO₂/P(TRIM–VPA)Superparamagnetic MicrospheresPhosphine OxideUranium (VI)4 mol L⁻¹ HNO₃60.4 mg g⁻¹Excellent acid resistance and selectivity (61.2%); reusable for at least six cycles. rsc.org
Fe₃O₄@Cyanex-923Magnetic NanoparticlesTrialkylphosphine OxidesUranium (VI)Aqueous SolutionHighFast equilibration (60 min); good regeneration over three cycles; spontaneous and exothermic adsorption. rsc.orgnih.gov

Wastewater Treatment and Impurity Removal

Beyond the targeted capture of uranium for the nuclear fuel cycle, phosphine oxide compounds are instrumental in the treatment of industrial and radioactive wastewater by removing specific metallic impurities. These waste streams are often acidic and contain a complex mixture of metal ions, necessitating highly selective separation agents. researchgate.net

The application of phosphine oxides in this context often involves liquid-liquid extraction or the use of functionalized adsorbents to remove toxic or valuable metals from aqueous waste. For instance, tri-n-octylphosphine oxide (TOPO) has been used in emulsion liquid membrane (ELM) techniques to selectively recover uranium from acidic wastes that also contain ions like iron, calcium, and magnesium. researchgate.net This demonstrates the ability of the phosphine oxide group to preferentially bind to certain metal ions even in a competitive environment. researchgate.net

The utility of phosphine oxides extends to other contaminants as well. Studies have shown that bis(phosphine oxide) host structures can be designed for the complexation of tervalent lanthanides, and phosphine oxide-based systems have achieved quantitative extraction of Lutetium(III) from wastewater. dokumen.pub Magnetic separation techniques using adsorbents coated with phosphine oxides are recognized as a widely applicable method for water and wastewater treatment due to their efficiency and the ease of separating the adsorbent from the treated water. rsc.orgnih.gov These methods are particularly valuable for removing actinides from nuclear waste streams, which is a critical step in environmental remediation. rsc.orgnih.gov

The research into these applications highlights the versatility of phosphine oxide-based materials in treating challenging wastewater streams, turning hazardous pollutants into manageable waste or even recovering valuable elements.

Emerging Research Frontiers and Future Prospects

Development of Novel Derivatives with Enhanced Properties

The functionalization of the diethylphosphine (B1582533) oxide core has led to the development of a diverse range of derivatives with tailored and enhanced properties. Researchers are actively exploring the synthesis of these new molecules to unlock novel applications.

One area of focus is the introduction of aromatic moieties. For instance, (3-Bromophenyl)diethylphosphine oxide has been synthesized and investigated for its potential in coordination chemistry. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecular architectures. These derivatives can act as ligands, forming complexes with various metals to enhance their catalytic activities. energy.gov

The synthesis of unsymmetrical bidentate phosphine (B1218219) oxides starting from diethylphosphine oxide is also a significant area of research. These compounds, which possess two different phosphine oxide groups connected by a linker, are valuable as ligands in coordination chemistry and catalysis. nih.gov The ability to create these unsymmetrical structures allows for fine-tuning of the steric and electronic properties of the resulting metal complexes.

A summary of some novel derivatives and their potential enhancements is presented in the table below.

Derivative NameKey Structural FeaturePotential Enhanced Property/Application
(3-Bromophenyl)diethylphosphine oxideBrominated aromatic ringPrecursor for complex ligands, enhanced catalytic activity in metal complexes energy.gov
Diethylphosphine oxide-derived phosphonium (B103445) saltsQuaternary phosphorus atomAntimicrobial activity beilstein-journals.org
Unsymmetrical bidentate phosphine oxidesTwo distinct phosphine oxide moietiesFine-tuned steric and electronic properties for catalysis nih.gov
(Diazomethyl)dimethylphosphine OxideDiazoalkane functionalityReagent for [3+2] cycloadditions to synthesize pyrazoles and pyrazolines rsc.org

Exploration of New Catalytic Systems

Diethylphosphine oxide and its derivatives are playing an increasingly important role in the development of new catalytic systems. Their ability to act as ligands, pre-catalysts, and even metal-free catalysts is driving innovation in this field.

The phosphine oxide group can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. For example, diethylphosphine oxide-containing ligands are being explored in conjunction with transition metals to create catalysts for a variety of organic transformations. energy.gov The electronic properties of the diethylphosphine oxide moiety can be tuned to modulate the reactivity of the metal center.

Moreover, diethylphosphine oxide itself can participate in catalytic cycles. It has been used to promote radical-cyclization reactions for the synthesis of indolones in water, highlighting its potential as a catalyst in aqueous media. organic-chemistry.org This is particularly significant in the context of green chemistry, which seeks to minimize the use of volatile organic solvents.

Recent research has also focused on the use of phosphine oxides in metal-free catalysis. Phenolic phosphine oxides, for instance, have been investigated as catalysts for the activation of C–O bonds in alcohols. scbt.com This approach avoids the use of expensive and potentially toxic transition metals.

The table below summarizes some of the new catalytic systems involving diethylphosphine oxide.

Catalytic SystemRole of Diethylphosphine OxideExample Application
Metal complexes with diethylphosphine oxide-containing ligandsLigand to modulate metal reactivityEnhanced catalytic properties of metal centers energy.gov
Diethylphosphine oxide as a promoterCatalyst/promoterRadical-cyclization for indolene synthesis in water organic-chemistry.org
Phenolic phosphine oxide catalystsMetal-free catalystActivation of C-O bonds in alcohols scbt.com
Porous organic polymers with phosphine oxide groupsSupport for catalytic centersElectrocatalytic hydrogen production

Integration with Flow Chemistry and Automated Synthesis

The integration of diethylphosphine oxide into modern synthetic technologies like flow chemistry and automated synthesis is an emerging area with significant potential to enhance efficiency, scalability, and safety.

While specific examples of diethylphosphine oxide in continuous flow reactors for small molecule synthesis are still emerging, its derivatives are being explored in related fields. For instance, phenylene-bis(diethylphosphine oxide) has been identified as a material for flow batteries, suggesting its compatibility with flow systems. energy.gov The development of continuous processes for materials used in energy storage highlights the potential for adapting similar methodologies to the synthesis of diethylphosphine oxide derivatives.

In the realm of automated synthesis, phosphine oxide units are being incorporated into polymers using automated solid-phase synthesis (SPS). This technique allows for the precise and efficient construction of large molecules with defined sequences, which is crucial for creating functional materials. The successful automation of synthesizing polymers containing phosphine oxides paves the way for the development of automated processes for the synthesis of smaller molecules based on diethylphosphine oxide. The use of flow reactors is also anticipated to enable efficient and scalable production.

The potential advantages of integrating diethylphosphine oxide chemistry with these advanced technologies are summarized below.

TechnologyPotential Advantages for Diethylphosphine Oxide Chemistry
Flow Chemistry Enhanced reaction control, improved safety for handling reactive intermediates, easier scalability, potential for process intensification.
Automated Synthesis High-throughput screening of reaction conditions, rapid library synthesis of derivatives, improved reproducibility.

Advanced Spectroscopic Characterization Techniques

A deep understanding of the structure, bonding, and reactivity of diethylphosphine oxide and its derivatives relies on the application of advanced spectroscopic techniques. These methods provide invaluable insights at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organophosphorus compounds. ³¹P NMR is particularly powerful, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom. It is used to monitor the progress of reactions, identify intermediates, and determine the structure of final products. Changes in the ³¹P NMR chemical shift upon complexation can also provide information about the strength of interactions, such as halogen bonds. ¹H and ¹³C NMR are also routinely used to elucidate the full structure of these molecules.

Infrared (IR) spectroscopy is another essential tool. The P=O stretching vibration is a characteristic and intense band in the IR spectrum of diethylphosphine oxide. The position of this band is sensitive to the molecular environment and can be used to study intermolecular interactions, such as hydrogen bonding and complex formation.

The application of these techniques is summarized in the following table.

Spectroscopic TechniqueInformation Obtained for Diethylphosphine Oxide and Derivatives
³¹P Nuclear Magnetic Resonance (NMR) Electronic environment of the phosphorus atom, reaction monitoring, identification of intermediates and products, studying complexation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Complete molecular structure elucidation.
Infrared (IR) Spectroscopy Identification of the P=O functional group, studying intermolecular interactions.
X-ray Crystallography Precise three-dimensional molecular structure, bond lengths, and bond angles. nih.gov

Synergistic Approaches with Computational Modeling

The combination of experimental studies with computational modeling provides a powerful synergistic approach to understanding and predicting the behavior of diethylphosphine oxide and its derivatives. Density Functional Theory (DFT) is a particularly valuable tool in this regard.

Computational models can be used to predict the geometric and electronic properties of molecules, which can be challenging to determine experimentally. For example, DFT calculations have been used to model P-methyl derivatives as a less computationally expensive alternative to ethyl derivatives, without significantly altering the steric or electronic properties. scbt.com These models can help in understanding reaction mechanisms and predicting the relative stabilities of different isomers or transition states. scbt.com

DFT calculations are also employed to study intermolecular interactions. For instance, the energy and geometry of halogen bonds involving phosphine oxides have been extensively studied using computational methods. These calculations can provide insights into the nature of these interactions and help in the design of new molecules with specific binding properties. Furthermore, computational studies are crucial in understanding the mechanism of catalytic reactions, such as the reduction of phosphine oxides.

The synergy between experimental and computational approaches is highlighted in the table below.

Area of InvestigationExperimental ApproachComputational (DFT) ApproachSynergistic Outcome
Reaction Mechanisms Kinetic studies, isolation of intermediatesCalculation of transition state energies, reaction pathwaysDeeper understanding of reaction pathways and factors controlling selectivity. scbt.com
Molecular Properties Spectroscopic characterization (NMR, IR)Prediction of geometric and electronic structuresValidation of computational models and interpretation of experimental data. scbt.com
Intermolecular Interactions X-ray crystallography, spectroscopic shiftsCalculation of interaction energies and geometriesQuantitative understanding and prediction of non-covalent interactions.
Catalyst Design Synthesis and testing of new catalystsScreening of potential catalysts, elucidation of catalytic cyclesRational design of more efficient and selective catalysts.

Sustainable and Green Chemistry Innovations

Diethylphosphine oxide is finding increasing application in the development of more sustainable and environmentally friendly chemical processes, aligning with the principles of green chemistry.

A key area of innovation is the use of water as a reaction medium. Diethylphosphine oxide has been successfully employed in radical-based reactions in aqueous environments, reducing the need for volatile and often toxic organic solvents. organic-chemistry.org This is a significant step towards greener synthesis.

The development of metal-free catalytic systems based on phosphine oxides also contributes to sustainability by avoiding the use of heavy metals, which can be costly and environmentally hazardous. scbt.com Furthermore, research into the chemoselective reduction of phosphine oxides using milder and more sustainable reducing agents, such as silanes, is an active area. This is important for the recycling of phosphine oxides, which are often generated as byproducts in industrial processes.

The use of phosphine oxide extractants in biorefineries for the separation of bio-based chemicals from fermentation streams is another example of a sustainable application. This technology supports the transition to a circular economy by enabling the efficient utilization of renewable feedstocks.

The contributions of diethylphosphine oxide to green chemistry are summarized in the table below.

Green Chemistry PrincipleApplication of Diethylphosphine Oxide
Safer Solvents and Auxiliaries Use in reactions conducted in water. organic-chemistry.org
Catalysis Development of metal-free catalytic systems and use in sustainable catalytic reductions. scbt.com
Use of Renewable Feedstocks Application as an extractant in biorefineries to process bio-based chemicals.
Waste Prevention Research into the recycling of phosphine oxide byproducts.

Q & A

Q. What are the standard laboratory methods for synthesizing diethylphosphine oxide, and how can reaction conditions be optimized?

Diethylphosphine oxide is typically synthesized via the reaction of phosphorus halides or esters with organomagnesium or organolithium reagents. For example, diethylphosphine can be oxidized under controlled conditions using mild oxidizing agents like hydrogen peroxide or oxygen. Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF or ethers), and reaction temperature to suppress side reactions like over-oxidation . Post-synthesis purification often employs column chromatography or recrystallization.

Q. What safety protocols are critical when handling diethylphosphine oxide in laboratory settings?

Diethylphosphine oxide is hygroscopic and may generate hazardous decomposition products (e.g., phosphine oxides) under heat. Key precautions include:

  • Using inert atmospheres (argon/nitrogen) to prevent oxidation.
  • Avoiding dust formation via solvent-wet handling.
  • Employing fume hoods, flame-resistant lab coats, and self-contained breathing apparatus in case of accidental release .

Q. Which spectroscopic and analytical techniques are most effective for characterizing diethylphosphine oxide?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 31^{31}P NMR (δ ~20–30 ppm for phosphine oxides) and 1^{1}H/13^{13}C NMR for alkyl group analysis.
  • Mass spectrometry : ESI-MS or EI-MS to confirm molecular weight.
  • X-ray crystallography : For solid-state structure elucidation, particularly in coordination complexes .

Q. How can researchers ensure reproducibility in diethylphosphine oxide-based reactions?

Reproducibility hinges on rigorous control of:

  • Moisture levels (use of molecular sieves or anhydrous solvents).
  • Catalyst purity (e.g., CuCl in hydrophosphorylation reactions).
  • Reaction time and temperature monitoring, as slight deviations can alter regioselectivity .

Advanced Research Questions

Q. How does diethylphosphine oxide enable stereo- and regioselective hydrophosphorylation of terminal alkynes?

In Cu-catalyzed reactions, diethylphosphine oxide adds to alkynes with anti-Markovnikov selectivity. The mechanism involves:

  • Copper coordination : CuCl activates the alkyne, facilitating nucleophilic attack by the phosphine oxide.
  • Base mediation : TBD (1,5,7-triazabicyclodecene) deprotonates intermediates, stabilizing the transition state. Yields vary with substituents (e.g., 92% for phenylacetylene vs. 58% for dimethylphosphine oxide derivatives), necessitating substrate-specific optimization .

Q. What role does diethylphosphine oxide play in supramolecular drug delivery systems?

Diethylphosphine oxide-functionalized calixarenes form stable complexes with uracil derivatives (e.g., 5-fluorouracil) via hydrogen bonding. Computational studies (DFT/COSMO) reveal binding energies of ~20–25 kcal/mol, enabling controlled drug release. Stability constants (KSTK_{ST}) are validated through UV-Vis titration and NMR titration experiments .

Q. How can contradictions in reaction yield data for diethylphosphine oxide be resolved?

Discrepancies in hydrophosphorylation yields (e.g., 58% vs. 92% for different substrates) are addressed by:

  • Mechanistic studies : Kinetic isotope effects or in-situ IR spectroscopy to identify rate-limiting steps.
  • Computational modeling : Transition state analysis via DFT to assess steric/electronic effects of substituents .

Q. What advanced computational methods are used to study diethylphosphine oxide’s reactivity?

  • DFT calculations : RI-B97-3c/TZVP level for geometry optimization and binding energy estimation.
  • X-ray absorption spectroscopy (XAS) : Probes covalent bonding in lanthanide-phosphine oxide complexes.
  • Molecular dynamics (MD) : Simulates solvation effects in catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.